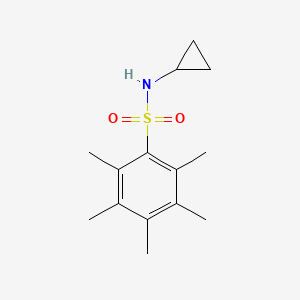
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide (CP-PMBSA) is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. CP-PMBSA is a sulfonamide derivative that has a cyclopropyl group attached to the nitrogen atom. This unique structure makes it an interesting molecule to study, as it can potentially interact with biological systems in novel ways.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is not fully understood. However, it is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to bind to the active site of certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects:
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide in lab experiments is its high affinity for certain proteins. This makes it a useful tool for studying protein-ligand interactions. Additionally, N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, the specific binding sites and mechanisms of action of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide are not well characterized, which can make interpretation of experimental results challenging.
Orientations Futures
There are several potential future directions for research involving N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide. One area of interest is in the development of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide derivatives with improved binding affinity or selectivity for specific proteins. Additionally, N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide could be used as a starting point for the development of novel drugs with potential therapeutic applications.
Another potential direction for research is in the study of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide's interactions with biological membranes. N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have some membrane-disrupting properties, which could be further explored for potential applications in drug delivery or other areas.
Overall, N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is an interesting molecule with a range of potential applications in scientific research. While there are still many unanswered questions about its mechanism of action and potential toxicity, continued study of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide could lead to new insights into protein-ligand interactions and the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide involves the reaction of cyclopropylamine with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide as a white solid, which can be purified using standard techniques such as recrystallization.
Applications De Recherche Scientifique
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been studied for its potential applications in a variety of scientific fields. One area of interest is in the study of protein-ligand interactions. N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to bind to certain proteins with high affinity, making it a useful tool for studying protein structure and function.
Propriétés
IUPAC Name |
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-8-9(2)11(4)14(12(5)10(8)3)18(16,17)15-13-6-7-13/h13,15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDQFYWFYLAKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)


![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)